1-Pentanamine, 5-(triethoxysilyl)-
Overview
Description
1-Pentanamine, 5-(triethoxysilyl)- is an organosilane compound with the molecular formula C11H27NO3Si. It is characterized by the presence of both an amine group and a triethoxysilyl group, making it a versatile compound in various chemical applications .
Preparation Methods
The synthesis of 1-Pentanamine, 5-(triethoxysilyl)- typically involves the reaction of 5-bromopentyltriethoxysilane with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or hexane, and the product is purified through distillation or recrystallization . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Pentanamine, 5-(triethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and water or alcohols for hydrolysis.
Scientific Research Applications
1-Pentanamine, 5-(triethoxysilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pentanamine, 5-(triethoxysilyl)- involves the interaction of its amine and triethoxysilyl groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the stability of materials .
Comparison with Similar Compounds
1-Pentanamine, 5-(triethoxysilyl)- can be compared with other similar compounds such as:
3-Aminopropyltriethoxysilane: Similar in structure but with a shorter carbon chain, making it less flexible in certain applications.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an additional amine group, providing more sites for interaction but potentially increasing complexity in reactions.
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains two amine groups and a trimethoxysilyl group, offering different reactivity and bonding capabilities
1-Pentanamine, 5-(triethoxysilyl)- is unique due to its specific combination of functional groups and chain length, providing a balance of reactivity and flexibility for various applications.
Properties
IUPAC Name |
5-triethoxysilylpentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-4-13-16(14-5-2,15-6-3)11-9-7-8-10-12/h4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILBPZJGIGDIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCN)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467869 | |
Record name | 1-Pentanamine, 5-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-48-7 | |
Record name | 5-(Triethoxysilyl)-1-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanamine, 5-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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